molecular formula C9H16BrNO2S B13015428 Methyl2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate

Methyl2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate

Cat. No.: B13015428
M. Wt: 282.20 g/mol
InChI Key: NVGNBGHLWDXYEF-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate is a chemical compound that features a bromine atom, a tetrahydrothiopyran ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate typically involves the bromination of a precursor compound followed by the introduction of the tetrahydrothiopyran ring. One common method involves the reaction of a suitable ester with bromine in the presence of a catalyst to introduce the bromine atom. The tetrahydrothiopyran ring can be introduced through a cyclization reaction involving a thiol and an appropriate alkene under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate involves its interaction with specific molecular targets. The bromine atom and the amino group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity. The tetrahydrothiopyran ring can also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated esters and thiopyran derivatives, such as:

Uniqueness

Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate is unique due to the presence of both a bromine atom and a tetrahydrothiopyran ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H16BrNO2S

Molecular Weight

282.20 g/mol

IUPAC Name

methyl 2-bromo-3-(thian-4-ylamino)propanoate

InChI

InChI=1S/C9H16BrNO2S/c1-13-9(12)8(10)6-11-7-2-4-14-5-3-7/h7-8,11H,2-6H2,1H3

InChI Key

NVGNBGHLWDXYEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CNC1CCSCC1)Br

Origin of Product

United States

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